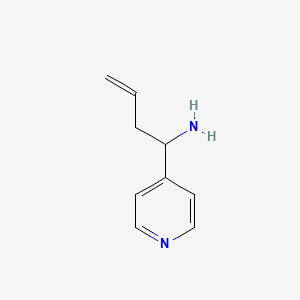

1-(Pyridin-4-yl)but-3-en-1-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-pyridin-4-ylbut-3-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-2-3-9(10)8-4-6-11-7-5-8/h2,4-7,9H,1,3,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHUCTOFHNCFEPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C1=CC=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401287318 | |

| Record name | α-2-Propen-1-yl-4-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401287318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845253-09-0 | |

| Record name | α-2-Propen-1-yl-4-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845253-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-2-Propen-1-yl-4-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401287318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 4-Pyridyl Homoallylic Amines: Methodologies, Mechanisms, and Practical Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-pyridyl homoallylic amine motif is a privileged scaffold in medicinal chemistry and drug discovery, appearing in a range of biologically active molecules.[1][2] Its synthesis, therefore, is of significant interest to the chemical science community. This in-depth technical guide provides a comprehensive overview of the core synthetic pathways for accessing these valuable compounds. We will delve into the mechanistic underpinnings of key transformations, offer field-proven insights into experimental choices, and provide detailed, actionable protocols. The focus will be on robust and versatile methods, including metal-mediated Barbier-type reactions and catalytic enantioselective approaches, equipping researchers with the knowledge to confidently synthesize and explore this important class of molecules.

Introduction: The Significance of the 4-Pyridyl Homoallylic Amine Scaffold

Homoallylic amines are crucial building blocks in organic synthesis, serving as versatile intermediates for the construction of nitrogen-containing heterocycles and alkaloids.[1] The incorporation of a 4-pyridyl moiety introduces a key pharmacophore, capable of engaging in hydrogen bonding and other crucial interactions within biological systems. This has led to their prevalence in a variety of potential drug molecules.[1] Consequently, the development of efficient and stereoselective methods for the synthesis of 4-pyridyl homoallylic amines is a primary objective for synthetic and medicinal chemists.

This guide will explore the principal strategies for the synthesis of these target molecules, with a particular emphasis on the addition of allyl groups to 4-pyridyl imines. We will examine the nuances of different methodologies, from classical organometallic additions to modern catalytic enantioselective transformations.

Metal-Mediated Allylation of 4-Pyridyl Imines: Barbier-Type Reactions

One of the most direct and reliable methods for the synthesis of homoallylic amines is the Barbier-type reaction.[3][4] This one-pot procedure involves the reaction of an imine, an allyl halide, and a metal, where the organometallic nucleophile is generated in situ.[3][4][5] This approach is often favored for its operational simplicity and tolerance to a range of functional groups.[3][4]

Indium-Mediated Allylation: A Green and Efficient Approach

Indium has emerged as a particularly useful metal for Barbier-type allylations due to its high reactivity and, notably, its ability to mediate the reaction in aqueous media.[6] This "green chemistry" aspect, coupled with high yields and chemoselectivity, makes indium-mediated allylation a compelling choice.[7] Organoindium intermediates are known to be tolerant of hydroxyl and carboxylic acid functionalities, reacting preferentially with carbonyls and imines.[5][7]

Mechanism of Indium-Mediated Allylation:

The reaction proceeds in two main steps:

-

Oxidative Addition: Indium metal undergoes oxidative addition to the carbon-halogen bond of an allyl halide to form an allylindium intermediate.[5][7]

-

Nucleophilic Addition: The allylindium species then acts as a nucleophile, attacking the electrophilic carbon of the 4-pyridyl imine to form the desired homoallylic amine after workup.[5][7]

Figure 1: General workflow for indium-mediated allylation.

Experimental Protocol: General Procedure for Indium-Mediated Allylation of a 4-Pyridyl Imine

-

Reactant Preparation: To a round-bottom flask, add the 4-pyridyl imine (1.0 equiv), allyl bromide (1.5 equiv), and indium powder (1.5 equiv).

-

Solvent Addition: Add the desired solvent (e.g., THF, DMF, or a water/organic co-solvent system).

-

Reaction Initiation: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Zinc-Mediated Allylation

Similar to indium, zinc is also an effective metal for promoting Barbier-type allylations of imines.[8] Zinc is a less expensive and more abundant metal than indium, making it an attractive alternative for large-scale synthesis.

Causality in Experimental Choices:

-

Solvent: While indium can be used in water, zinc-mediated reactions are typically performed in aprotic organic solvents such as THF or DMF to avoid quenching of the organozinc intermediate.

-

Activation: Zinc metal often requires activation (e.g., with iodine or 1,2-dibromoethane) to remove the passivating oxide layer and ensure efficient reaction.

Catalytic Enantioselective Synthesis of 4-Pyridyl Homoallylic Amines

The synthesis of enantioenriched homoallylic amines is of paramount importance for the development of chiral drugs.[1] Catalytic asymmetric methods offer an elegant and atom-economical approach to achieving this goal.

Copper-Catalyzed Enantioselective Allylation

Copper catalysis has been successfully employed for the enantioselective synthesis of homoallylic amines from a variety of imines, including those bearing heteroaryl substituents like a pyridyl group.[9][10] These reactions typically involve the use of a chiral ligand to control the stereochemical outcome.

Mechanism of Copper-Catalyzed Enantioselective Allylation:

A plausible catalytic cycle involves the formation of a chiral copper-allyl species, which then adds to the imine in a stereocontrolled manner. The enantioselectivity is dictated by the chiral environment created by the ligand around the copper center.

Sources

- 1. Photocatalytic synthesis of homoallylic amines via nucleophilic addition of nickel allyl complexes to imines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prospective Application of Two New Pyridine-Based Zinc (II) Amide Carboxylate in Management of Alzheimer's Disease: Synthesis, Characterization, Computational and in vitro Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchtrends.net [researchtrends.net]

- 4. researchgate.net [researchgate.net]

- 5. Organoindium chemistry - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Homoallylic amine synthesis by C-C coupling [organic-chemistry.org]

- 9. Diastereo- and Enantioselective Synthesis of Homoallylic Amines Bearing Quaternary Carbon Centers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

Methodological & Application

Synthesis of Chiral Homoallylic Amines from Nitriles: An Application and Protocol Guide

Introduction: The Strategic Importance of Chiral Homoallylic Amines

Chiral homoallylic amines are privileged structural motifs in a vast array of biologically active molecules, including natural products and pharmaceuticals. Their unique three-dimensional architecture is often crucial for specific molecular recognition and biological function, making them highly sought-after building blocks in drug discovery and development. The presence of both an amine and an alkene functionality allows for diverse downstream chemical modifications, providing a versatile scaffold for the synthesis of complex nitrogen-containing compounds such as alkaloids and amino acids.[1][2]

Traditionally, the synthesis of these valuable compounds has relied on the asymmetric allylation of pre-formed imines. While effective, this approach often requires additional steps for imine synthesis and purification. The direct conversion of nitriles, which are readily available and highly versatile starting materials, into chiral homoallylic amines represents a more atom- and step-economical strategy. This guide details two distinct methodologies for achieving this transformation, with a primary focus on a novel, one-pot enantioselective protocol.

Methodology 1: One-Pot Enantioselective Synthesis via In-Situ Ketimine Formation and Asymmetric Copper-Catalyzed Allylation

This state-of-the-art method provides a direct route to chiral α-tertiary homoallylic primary amines from commercially available nitriles. The transformation proceeds in a single vessel through two key sequential steps: the addition of an organolithium reagent to the nitrile to generate a ketimine intermediate in situ, followed by a highly enantioselective copper-catalyzed allylation of this intermediate.[3][4]

Mechanistic Rationale and Causality

The success of this one-pot protocol hinges on the careful orchestration of the reactivity of the intermediates.

-

In-Situ Ketimine Formation: The initial step involves the nucleophilic addition of an organolithium reagent (R²-Li) to the electrophilic carbon of the nitrile (R¹-CN). This generates a lithium iminate salt, which upon standing or workup, forms the corresponding ketimine. This circumvents the need to isolate and purify often unstable ketimine intermediates.

-

Enantioselective Allylation: A chiral copper catalyst, generated in situ from a copper(I) source and a chiral ligand, coordinates to the transiently formed ketimine. This coordination activates the imine for nucleophilic attack and creates a chiral environment around it. An allylboron reagent, such as allylboronic acid pinacol ester (AllylBpin), then delivers the allyl group to one face of the imine, leading to the formation of the chiral homoallylic amine with high enantioselectivity. The choice of the chiral ligand is critical for achieving high levels of stereocontrol.[3][5]

Figure 1: Workflow for the one-pot enantioselective synthesis.

Experimental Protocol: General Procedure

Materials:

-

Nitrile (1.0 equiv)

-

Organolithium reagent (e.g., n-BuLi, PhLi) (1.2 equiv)

-

Anhydrous solvent (e.g., THF, diethyl ether)

-

Copper(I) salt (e.g., CuOAc) (5 mol%)

-

Chiral ligand (e.g., a chiral phosphine or N-heterocyclic carbene ligand) (6 mol%)

-

Allylboronic acid pinacol ester (AllylBpin) (1.5 equiv)

-

Methanol

-

Saturated aqueous solution of NH₄Cl

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., Na₂SO₄, MgSO₄)

Procedure:

-

To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the nitrile (1.0 equiv) and anhydrous solvent.

-

Cool the solution to -78 °C.

-

Slowly add the organolithium reagent (1.2 equiv) dropwise. Stir the reaction mixture at this temperature for 1 hour to allow for the formation of the ketimine intermediate.

-

In a separate flask, prepare the chiral copper catalyst by stirring the copper(I) salt (5 mol%) and the chiral ligand (6 mol%) in anhydrous solvent at room temperature for 30 minutes.

-

Add the prepared catalyst solution to the reaction mixture at -78 °C.

-

Add allylboronic acid pinacol ester (1.5 equiv) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, or until completion as monitored by TLC or LC-MS.

-

Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired chiral homoallylic amine.

-

Determine the enantiomeric excess of the product by chiral HPLC analysis.

Data Summary: Scope and Performance

This one-pot protocol has been shown to be effective for a range of nitriles and organolithium reagents, affording the corresponding chiral α-tertiary primary amines in good yields and high enantioselectivities.[3]

| Entry | Nitrile (R¹) | Organolithium (R²) | Yield (%) | ee (%) |

| 1 | Benzonitrile | n-BuLi | 90 | 95 |

| 2 | Benzonitrile | PhLi | 85 | 92 |

| 3 | 4-MeO-Ph-CN | n-BuLi | 88 | 94 |

| 4 | 2-Naphthyl-CN | MeLi | 82 | 91 |

| 5 | Cyclohexyl-CN | PhLi | 75 | 89 |

Table 1: Representative results for the one-pot synthesis of chiral homoallylic amines. Data are illustrative and based on findings reported in the literature.[3]

Methodology 2: Direct Double Allylboration of Nitriles (Achiral)

For applications where a chiral center is not required or will be introduced in a subsequent step, a direct double allylboration of nitriles offers a rapid and metal-free route to bis-homoallylic primary amines. This method utilizes the robust and air-stable potassium allyltrifluoroborate as the allyl source.[1][6]

Mechanistic Rationale and Causality

The reaction is initiated by the activation of potassium allyltrifluoroborate with a Lewis acid, typically boron trifluoride etherate (BF₃·OEt₂). This in-situ generation of a more reactive allylboron species, likely allyldifluoroborane (allyl-BF₂), is key to the process. The nitrile is then activated by coordination to the Lewis acid, rendering it susceptible to nucleophilic attack. Two successive allylations of the nitrile carbon occur, followed by hydrolysis during workup to yield the primary bis-homoallylic amine.[1]

Figure 2: Workflow for the direct double allylboration of nitriles.

Experimental Protocol: General Procedure

Materials:

-

Nitrile (1.0 equiv)

-

Potassium allyltrifluoroborate (2.5 equiv)

-

Boron trifluoride etherate (BF₃·OEt₂) (3.0 equiv)

-

Anhydrous solvent (e.g., CH₂Cl₂, DCE)

-

Aqueous base (e.g., 1 M NaOH)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., Na₂SO₄, MgSO₄)

Procedure:

-

To a flame-dried flask under an inert atmosphere, add the nitrile (1.0 equiv), potassium allyltrifluoroborate (2.5 equiv), and anhydrous solvent.

-

Cool the suspension to 0 °C.

-

Slowly add boron trifluoride etherate (3.0 equiv) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until the starting material is consumed as indicated by TLC or GC-MS analysis.

-

Cool the reaction to 0 °C and carefully quench by the slow addition of 1 M NaOH solution until the mixture is basic.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the bis-homoallylic amine.

Data Summary: Scope and Performance

This method is effective for a variety of aromatic and aliphatic nitriles, providing good yields of the corresponding bis-homoallylic amines.[1]

| Entry | Nitrile | Yield (%) |

| 1 | Benzonitrile | 87 |

| 2 | 4-Chlorobenzonitrile | 85 |

| 3 | Pivalonitrile | 75 |

| 4 | Acetonitrile | 60 |

Table 2: Representative yields for the double allylboration of nitriles. Data are illustrative and based on findings reported in the literature.[1]

Conclusion

The direct conversion of nitriles to chiral homoallylic amines is a significant advancement in synthetic organic chemistry, offering a more efficient alternative to traditional methods that rely on pre-formed imines. The one-pot enantioselective protocol, leveraging in-situ ketimine formation and copper-catalyzed asymmetric allylation, is a powerful tool for the synthesis of valuable chiral α-tertiary amines for drug discovery and development. For applications where stereochemistry is not a primary concern, the direct double allylboration provides a rapid and metal-free route to bis-homoallylic amines. The choice of method will depend on the specific synthetic goals and the desired final product structure.

References

-

Li, Q., Shi, Y., et al. (2023). Enantioselective Transformations from Nitriles to NH₂-α-Tertiary Amines. Chemistry – A European Journal, 29(27), e202300451. [Link][3][4]

-

Ramadhar, T. R., Bansagi, J., & Batey, R. A. (2013). Mild double allylboration reactions of nitriles and acid anhydrides using potassium allyltrifluoroborate. The Journal of Organic Chemistry, 78(3), 1216–1221. [Link][1][3][6]

-

Hoveyda, A. H., et al. (2019). Delayed catalyst function enables direct enantioselective conversion of nitriles to NH2-amines. Science, 364(6435), eaaw4029. [Link]

-

Organic Chemistry Portal. (n.d.). Mild Double Allylboration Reactions of Nitriles and Acid Anhydrides Using Potassium Allyltrifluoroborate. Retrieved from [Link][1][6]

-

Schaus, S. E., et al. (2007). Asymmetric Allylboration of Acyl Imines Catalyzed by Chiral Diols. Journal of the American Chemical Society, 129(14), 4482–4491. [Link]

-

Beilstein Journal of Organic Chemistry. (2024). Asymmetric organocatalytic synthesis of chiral homoallylic amines. Retrieved from [Link]

-

PubMed. (2024). Copper-Catalyzed Asymmetric Allylation of N-Aryl Aldimines. Retrieved from [Link][5]

-

SciSpace. (2023). Enantioselective transformations from nitriles to NH2-α-tertiary amines. Retrieved from [Link][3][4]

-

PubMed. (2024). Copper(I)-Catalyzed Asymmetric Allylation of Ketones with 2-Aza-1,4-Dienes. Retrieved from [Link]

-

Chemical Science. (2023). Palladium-catalysed enantio- and regioselective (3 + 2) cycloaddition reactions of sulfamidate imine-derived 1-azadienes towards spirocyclic cyclopentanes. Retrieved from [Link]

-

Basile, T., Bocoum, A., Savoia, D., & Umani-Ronchi, A. (1994). Enantioselective Synthesis of Homoallylic Amines by Addition of Allylmetal Reagents to Imines Derived from (S)-Valine Esters. The Journal of Organic Chemistry, 59(25), 7766–7771. [Link][2]

Sources

- 1. Copper(I)-Catalyzed Asymmetric Allylation of Ketones with 2-Aza-1,4-Dienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Asymmetric organocatalytic synthesis of chiral homoallylic amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enantioselective Transformations from Nitriles to NH2 -α-Tertiary Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Copper-Catalyzed Asymmetric Allylation of N-Aryl Aldimines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BJOC - Recent advances in allylation of chiral secondary alkylcopper species [beilstein-journals.org]

Troubleshooting & Optimization

Technical Support Center: Grignard Addition to Pyridine Imines

Welcome to the technical support center for optimizing the Grignard addition to pyridine imines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful yet sensitive C-C bond-forming reaction. Here, we move beyond simple protocols to explore the underlying principles, troubleshoot common failure points, and provide robust strategies to improve your reaction yields and reproducibility.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges encountered during the Grignard addition to pyridine imines.

Q1: Why is my Grignard addition to a pyridine imine failing or giving a low yield?

A1: This is a multifaceted issue stemming from the inherent chemical properties of both the Grignard reagent and the pyridine imine substrate.

-

Grignard Reagent Reactivity: Grignard reagents are highly reactive, strong bases. Their primary failure mode is being quenched by any acidic proton source, most commonly water. Meticulous exclusion of moisture from glassware, solvents, and reagents is paramount.[1][2]

-

Pyridine Ring Interference: The pyridine nitrogen is Lewis basic and can coordinate with the magnesium center of the Grignard reagent.[3] This non-productive interaction can deactivate both the nucleophile and the electrophile, hindering the desired addition reaction.

-

Imine Electrophilicity: Imines are generally less electrophilic than their corresponding aldehydes or ketones.[4] The azomethine carbon (C=N) is less polarized than a carbonyl carbon (C=O), making nucleophilic attack less favorable.

-

Side Reactions: Several competing pathways can consume starting materials and lower the yield of the desired amine. These include enolization of the imine (if it possesses an α-proton), reduction of the imine by Grignard reagents with β-hydrides, and homocoupling (Wurtz reaction) of the Grignard reagent itself.[4][5]

Q2: What is the ideal solvent for this reaction, and why?

A2: The choice of an ethereal solvent is critical. Tetrahydrofuran (THF) and diethyl ether (Et₂O) are the most common choices.

-

Tetrahydrofuran (THF): Often the preferred solvent for forming the Grignard reagent, as it is a better Lewis base and helps to stabilize the organomagnesium species, breaking up oligomeric clusters.[6]

-

Diethyl Ether (Et₂O): While Grignard reagents are often less soluble in ether, the reaction rates for the addition to imines can sometimes be faster.[4]

The optimal solvent can be substrate-dependent. If a reaction is sluggish in THF, switching to Et₂O (or a mixture) is a valid troubleshooting step. Regardless of the choice, the solvent must be rigorously anhydrous.[1]

Q3: My Grignard reagent is commercially available. Do I still need to take special precautions?

A3: Absolutely. While commercial Grignard solutions are convenient, their quality can degrade over time.

-

Titration is Essential: The molarity of the solution stated on the bottle is only accurate for a freshly opened bottle. Grignard reagents react with atmospheric moisture and oxygen upon each use. You must titrate the solution before each reaction to know the precise concentration of the active reagent. This is the most critical step for reproducibility.

-

Visual Inspection: If the solution is cloudy or has significant precipitate, it has likely degraded and should be discarded.

Q4: How can I increase the electrophilicity of my pyridine imine?

A4: Enhancing the imine's reactivity is a key strategy for improving yields.

-

N-Substituents: Attaching an electron-withdrawing group to the imine nitrogen (e.g., a tosyl or diphenylphosphinoyl group) significantly increases the electrophilicity of the azomethine carbon, making it more susceptible to nucleophilic attack.[4][7]

-

Lewis Acid Additives: The use of a Lewis acid can activate the imine by coordinating to the nitrogen atom. This coordination polarizes the C=N bond and enhances its reactivity.[8][9] However, care must be taken as the Lewis acid can also be sequestered by the pyridine nitrogen.[4]

Section 2: In-Depth Troubleshooting Guides

This section provides structured workflows for diagnosing and solving specific low-yield scenarios.

Guide 1: The Reaction Fails to Initiate

Symptom: TLC or LC-MS analysis shows only unreacted starting materials (pyridine imine and/or Grignard degradation products) after the specified reaction time.

Troubleshooting Workflow: Reaction Initiation Failure

Caption: Troubleshooting flowchart for reaction initiation failure.

Guide 2: Low Conversion with Side Product Formation

Symptom: The reaction proceeds, but the desired product is formed in low yield alongside significant byproducts.

Causality and Mitigation Strategies

The formation of byproducts often points to competing reaction pathways that are kinetically or thermodynamically favored under your current conditions.

| Observed Side Product | Plausible Cause | Proposed Solution & Rationale |

| Recovered Starting Imine | Enolization: The Grignard reagent acts as a base, deprotonating the α-carbon of the imine. This is common with sterically hindered Grignard reagents or imines.[5] | Lower Reaction Temperature: Run the reaction at -78°C. This favors the kinetic nucleophilic addition over the thermodynamically favored deprotonation.[2] |

| Reduced Amine (C=N to CH-NH) | β-Hydride Reduction: Grignard reagents with β-hydrogens (e.g., isopropylmagnesium bromide) can reduce the imine via a six-membered transition state.[5] | 1. Change Grignard Reagent: Use a Grignard without β-hydrogens (e.g., MeMgBr, PhMgBr).2. Use a Lewis Acid Additive: Additives like Cerium(III) chloride (CeCl₃) can promote nucleophilic addition over reduction. |

| Homocoupled Product (R-R) | Wurtz Coupling: High local concentration of the Grignard reagent can lead to self-coupling. This is exacerbated by higher temperatures. | Slow Addition: Add the Grignard reagent dropwise via a syringe pump over an extended period to maintain a low concentration.[2] |

| Complex Mixture of Products | Pyridine Ring Addition/Decomposition: The highly reactive Grignard reagent may be attacking the pyridine ring itself, especially if the imine is deactivated. | 1. Use a Chelating Lewis Acid: MgBr₂ can chelate to both the imine and pyridine nitrogens, directing the nucleophile to the imine carbon.2. Protect the Pyridine: Convert the pyridine to its N-oxide, perform the addition, and then reduce the N-oxide in a subsequent step.[10] |

The Role of Lewis Acid Additives

Lewis acids can dramatically improve yields by activating the imine. However, their effectiveness depends on the specific acid and reaction conditions.[8][9]

| Lewis Acid | Typical Conditions | Mechanism of Action & Considerations |

| MgBr₂·OEt₂ | 1.0 - 1.5 equivalents | Often generated in situ or added. Can form a chelate with the pyridine and imine nitrogens, activating the imine and directing the Grignard addition. |

| CeCl₃ | 1.2 equivalents (pre-complexed with Grignard) | Forms a less basic, more nucleophilic organocerium reagent (in situ) that is known to suppress enolization and reduction pathways.[4] |

| BF₃·OEt₂ | 1.0 equivalent | A strong Lewis acid that effectively activates the imine. However, it can be too harsh, potentially leading to substrate decomposition. |

| Sc(OTf)₃ | Catalytic (5-10 mol%) | A powerful Lewis acid known to be effective in activating imines even in the presence of other coordinating groups.[4] |

Section 3: Experimental Protocols

Adherence to rigorous experimental technique is non-negotiable for success.

Protocol 1: General Procedure for Grignard Addition to a Pyridine Imine

This protocol assumes a 1 mmol scale reaction. Adjust volumes accordingly.

1. Glassware Preparation:

- Thoroughly wash and dry a two-neck round-bottom flask, a condenser, and a magnetic stir bar.

- Flame-dry the entire apparatus under high vacuum and cool to room temperature under a positive pressure of dry argon or nitrogen.

2. Reaction Setup:

- To the cooled flask, add the pyridine imine (1.0 mmol, 1.0 equiv).

- Add 5 mL of anhydrous THF or diethyl ether via syringe.

- Cool the solution to the desired temperature (typically -78°C, using a dry ice/acetone bath).

3. Grignard Addition:

- Slowly add the titrated Grignard reagent (1.2 mmol, 1.2 equiv) dropwise via syringe over 20-30 minutes. Maintain vigorous stirring.

- Monitor the reaction by TLC or LC-MS. Stir for 1-4 hours at the chosen temperature, or until the starting material is consumed.

4. Reaction Quench:

- Once the reaction is complete, quench it by slowly adding 5 mL of saturated aqueous NH₄Cl solution at the reaction temperature.

- Allow the mixture to warm to room temperature.

5. Workup and Purification:

- Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

- Wash the combined organic layers with brine (1 x 20 mL).

- Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel.

Experimental Workflow Diagram

Caption: Step-by-step workflow for Grignard addition to pyridine imines.

Protocol 2: Titration of Grignard Reagents with Iodine

1. Preparation:

- Flame-dry a 25 mL Erlenmeyer flask and cool under argon.

- Add ~10 mg of iodine (I₂) to the flask and dissolve in 5 mL of anhydrous THF. The solution should be a dark brown/purple color.

- Add 1-2 drops of 1,2-dibromoethane to the Grignard solution to be titrated to ensure initiation.

2. Titration:

- Slowly add the Grignard solution dropwise from a 1 mL syringe to the iodine solution with stirring.

- The Grignard reagent will react with the iodine. The endpoint is reached when the solution turns from brown/purple to colorless and remains so for at least 1 minute.

- Record the volume of Grignard solution added.

3. Calculation:

- Moles of I₂ = (mass of I₂ in g) / 253.8 g/mol

- Molarity of Grignard (M) = (moles of I₂) / (volume of Grignard in L)

References

-

O'Brien, P. (2019). α-Functionalization of Cyclic Secondary Amines: Lewis Acid Promoted Addition of Organometallics to Transient Imines. Journal of the American Chemical Society, 141(22), 8778–8782. [Link]

-

Pagenkopf, B. (n.d.). Chapter X: Imine Additions. University of Western Ontario. [Link]

-

Ruano, J. L. G., et al. (1999). Highly Diastereoselective Addition of Grignard Reagents to Aliphatic, Enolizable N-Alkylketimines and 2,2-Disubstituted 1,3-Oxazolidines. The Journal of Organic Chemistry, 64(8), 2846–2853. [Link]

-

Mendoza, A., et al. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. ACS Publications. [Link]

-

De Nanteuil, F., et al. (2016). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 55(36), 10586-10609. [Link]

-

Mendoza, A., et al. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. ACS Catalysis, 11(14), 8899–8906. [Link]

-

Moody, C. J., et al. (2011). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. Molecules, 16(10), 8535–8551. [Link]

-

Ruano, J. L. G., et al. (2009). Grignard addition to imines derived from isatine: a method for the asymmetric synthesis of quaternary 3-aminooxindoles. The Journal of Organic Chemistry, 74(12), 4537-4541. [Link]

-

Organic Chemistry Portal. Pyridine synthesis. [Link]

-

Ellman, J. A., & Bergman, R. G. (2007). The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Journal of the American Chemical Society, 129(27), 8563–8573. [Link]

-

Mendoza, A., et al. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. ACS Catalysis, 11(14), 8899–8906. [Link]

-

Mendoza, A., et al. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. PMC. [Link]

-

Nembenna, S., et al. (2023). Grignard Reagent-Catalyzed Hydroboration of Esters, Nitriles, and Imines. MDPI. [Link]

-

Feringa, B. L., et al. (2004). Trapping of chiral enolates generated by Lewis acid promoted conjugate addition of Grignard reagents to unreactive Michael acceptors by various electrophiles. Chemical Communications. [Link]

-

Reddit User Discussion (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. [Link]

-

BYJU'S. Grignard Reaction Mechanism. [Link]

-

Reddit User Discussion (2020). Troubleshooting my grignard reactions. r/chemistry. [Link]

-

Organic Chemistry Portal. Grignard Reaction. [Link]

-

Feringa, B. L., & Jansen, J. F. G. A. (1986). A NEW SYNTHESIS OF IMINES VIA GRIGNARD AND CUPRATE ADDITIONS TO N-TRIMETHYLSILYLFORMAMIDES. University of Groningen. [Link]

-

Llobet, A., et al. (2020). Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation. Dalton Transactions, 49(1), 169-176. [Link]

-

Rieke, R. D., et al. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. The Journal of Organic Chemistry, 65(17), 5428–5430. [Link]

-

Nugent, T. C. (Ed.). (2010). Stereoselective Synthesis of α-Branched Amines by Nucleophilic Addition of Unstabilized Carbanions to Imines. In Chiral Amine Synthesis: Methods, Developments and Applications. Wiley-VCH. [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. publish.uwo.ca [publish.uwo.ca]

- 5. Grignard Reaction [organic-chemistry.org]

- 6. reddit.com [reddit.com]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. α-Functionalization of Cyclic Secondary Amines: Lewis Acid Promoted Addition of Organometallics to Transient Imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Pyridine synthesis [organic-chemistry.org]

Technical Support Center: Handling Hygroscopic Pyridine Amine Salts

Status: Operational Ticket ID: PYR-SALT-001 Assigned Specialist: Senior Application Scientist Subject: Comprehensive Handling, Weighing, and Troubleshooting of Deliquescent Pyridine Salts

Introduction

Welcome to the Technical Support Center. You are likely here because your pyridine amine salt (e.g., Pyridine Hydrochloride, DMAP salts, or Pyridinium p-toluenesulfonate) has transitioned from a free-flowing powder to a sticky paste, or your reaction stoichiometry is drifting due to water weight.

Pyridine salts are notoriously hygroscopic and often deliquescent (absorbing enough moisture to dissolve themselves). This guide replaces generic advice with rigorous, field-proven protocols to restore chemical integrity and experimental reproducibility.

Module 1: Material Intake & Integrity Assessment

User Issue: "My bottle of Pyridine HCl looks wet or clumpy. Is it ruined?"

Technical Insight: The Hydrolysis Trap

Pyridine salts do not just get "wet"; they can undergo partial hydrolysis or form hydrates that alter their molar mass. However, unlike reactive organometallics, these salts are often chemically stable in water, meaning they are recoverable .

Diagnostic Workflow

Before discarding material, follow this logic flow to determine usability.

Figure 1: Decision matrix for assessing the integrity of hygroscopic pyridine salts.

Module 2: Precision Weighing Protocols

User Issue: " The mass on the balance keeps climbing while I try to weigh it."

The Solution: Weighing by Difference

Direct weighing of hygroscopic salts on an open balance pan guarantees stoichiometric error. As the salt absorbs atmospheric moisture, the mass reading increases artificially. You must use the Weighing by Difference method.[1][2][3]

Protocol: The "Closed Loop" Weighing Technique

-

Prepare: Dry a weighing bottle and cap in an oven; cool in a desiccator.

-

Load: Add approximately the amount of salt needed to the weighing bottle inside a glove bag or dry box if possible. Cap immediately.

-

Initial Weigh (

): Place the capped bottle on the analytical balance. Record mass. -

Transfer: Remove the bottle from the balance. Over your reaction vessel, uncap, pour a small amount, and recap immediately.

-

Final Weigh (

): Place the capped bottle back on the balance. -

Calculate:

. -

Repeat: Iterate steps 4-6 until the target mass is reached.

Data Comparison: Weighing Accuracy

| Method | Environment | Error Rate (1g scale) | Suitability for Pyridine Salts |

| Direct Weighing | Open Air (50% RH) | +2% to +5% (Water wt) | CRITICAL FAIL |

| Static Elimination | Open Air | +1% to +3% | POOR |

| Weighing by Diff. | Open Air | < 0.2% | EXCELLENT |

| Glove Box | Inert (N2/Ar) | < 0.05% | GOLD STANDARD |

Module 3: Reaction Setup & Azeotropic Drying

User Issue: "I added the salt to my solvent, and it turned into a gummy residue at the bottom of the flask."

Technical Insight: The Azeotropic Fix

Pyridine forms a minimum-boiling azeotrope with water (bp 92-94°C at 1 atm, ~57% pyridine / 43% water) [1].[4] However, to dry the salt, we use a carrier solvent like Toluene or Benzene which forms a ternary azeotrope or simply co-distills water effectively at lower temperatures.

Protocol: In-Situ Azeotropic Drying

If your salt is wet, do not dry it separately. Dry it in the reaction flask before adding sensitive reagents.

-

Suspend: Place the wet pyridine salt in the reaction flask.

-

Add Solvent: Add anhydrous Toluene (10 mL per gram of salt).

-

Distill:

-

Option A (Rotovap): Evaporate to dryness under reduced pressure. Repeat 2x.

-

Option B (Dean-Stark): Reflux if the salt is thermally stable.

-

-

Result: The water is removed as a Toluene/Water azeotrope, leaving a fine, anhydrous powder coating the flask walls.

Figure 2: Workflow for in-situ drying of pyridine salts using toluene azeotrope.

Module 4: Purification & Recovery

User Issue: "My product is a pyridine salt, and I can't filter it. It clogs the frit."

Troubleshooting: The "Oil-Out" Phenomenon

Pyridine salts often "oil out" (separate as a liquid phase) rather than crystallize in the presence of trace water or alcohol impurities.

Corrective Actions

-

Schlenk Filtration: Never use a standard Buchner funnel with paper for highly hygroscopic salts. Moisture from the air being pulled through the filter cake will turn the solid into a liquid immediately. Use a Schlenk frit under positive Nitrogen pressure [2].

-

Anti-Solvent Crash: Dissolve the oil in a minimum amount of dry Methanol or DCM, then slowly add dry Diethyl Ether or Hexane with vigorous stirring to induce precipitation.

-

Vacuum Desiccation: If the product is an oil, place it under high vacuum (< 0.1 mbar) with mild heating (40°C) for 12+ hours to remove solvent traces that prevent crystallization.

FAQs: Rapid Fire Support

Q: Can I dry Pyridine Hydrochloride in an oven?

A: Only if it is a vacuum oven. At atmospheric pressure, Pyridine HCl has a significant vapor pressure and can sublime or dissociate, corroding the oven interior. Use a desiccator with

Q: How do I clean glassware stained with stubborn pyridine tars? A: Pyridine tars are often acid-soluble. Soak in 1M HCl or an acid bath. For non-acid sensitive glass, an oxidizing bath (base bath) is effective but slower.

Q: Why does my NMR show a broad peak at 4.8 ppm?

A: In

References

- Azeotropic Data: Lide, D. R. CRC Handbook of Chemistry and Physics, 84th Edition. CRC Press, 2003.

-

Air-Sensitive Handling: Sigma-Aldrich.[5][6] Handling Air-Sensitive Reagents, Technical Bulletin AL-134.[6][7]

-

Purification Standards: Armarego, W. L. F., & Chai, C. L. L.[8] Purification of Laboratory Chemicals, 7th Edition. Butterworth-Heinemann, 2013.

-

Weighing Protocols: "Weighing by Difference." Chemistry LibreTexts, UCDavis.

Sources

- 1. pages.mtu.edu [pages.mtu.edu]

- 2. m.youtube.com [m.youtube.com]

- 3. Weighing Procedure - Chromatography Forum [chromforum.org]

- 4. US3804722A - Extractive distillation of pyridine-water azeotrope with a bisphenol - Google Patents [patents.google.com]

- 5. ehs.umich.edu [ehs.umich.edu]

- 6. chemtips.wordpress.com [chemtips.wordpress.com]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. scribd.com [scribd.com]

Validation & Comparative

Comparative Guide: Crystallographic Profiling of Pyridine Amine Derivatives

Executive Summary: The "Anchor" Effect

In medicinal chemistry, Pyridine Amine derivatives represent a "Goldilocks" scaffold, bridging the gap between the lipophilic Phenyl amines and the highly polar Pyrimidine amines. This guide objectively compares the crystallographic performance of pyridine amines against these alternatives.

Key Finding: The pyridine nitrogen acts as a crystallographic anchor . Unlike phenyl rings (which rely on non-directional

Structural Isosterism & Performance Metrics

Comparative Analysis: Pyridine vs. Alternatives

The choice of scaffold dictates not just biological activity, but the success rate of co-crystallization trials.

| Feature | Phenyl Amines (Alternative A) | Pyridine Amines (Focus Product) | Pyrimidine Amines (Alternative B) |

| Electronic Character | Electron-rich, Lipophilic | Electron-deficient, Amphiphilic | Highly Electron-deficient, Polar |

| H-Bond Capacity | Donor only (NH) | Donor (NH) + 1 Specific Acceptor (N) | Donor (NH) + 2 Acceptors (N,N) |

| Crystallization Driver | Non-directional Packing / | Directional H-Bonding (Anchor) | Solvation-dependent / Competitive H-bonds |

| Solubility (aq) | Low (High LogP) | Moderate (Tunable pKa ~5.2) | High (Low LogP) |

| Diffraction Quality | Often disordered solvent channels | High Resolution (Ordered Lattice) | Variable (Prone to twinning) |

Quantitative Crystallographic Parameters

The following data summarizes average geometric parameters derived from the Cambridge Structural Database (CSD) for these scaffolds.

| Parameter | Phenyl Amine | Pyridine Amine (2-AP) | Pyrimidine Amine |

| C(ring)-N(exo) Bond | 1.40 ± 0.02 Å | 1.36 ± 0.02 Å (Partial double bond) | 1.34 ± 0.02 Å |

| Ring Planarity (RMSD) | < 0.01 Å | < 0.01 Å | < 0.01 Å |

| Intermolecular H-Bond Energy | ~2-4 kcal/mol (Weak) | ~5-7 kcal/mol (Strong, N...H) | ~4-6 kcal/mol (Competitive) |

| Packing Coefficient | 0.65 - 0.70 | 0.68 - 0.74 (Tighter packing) | 0.66 - 0.72 |

Expert Insight: The shorter C-N bond in pyridine amines (1.36 Å) compared to phenyl amines indicates stronger conjugation between the exocyclic amine and the ring. This restricts rotation, pre-organizing the ligand for binding—a critical factor in minimizing the entropy loss upon binding to protein targets like Kinases (e.g., PLK4).

Interaction Logic & Mechanism

To understand why pyridine amines perform better in SBDD, we must visualize the interaction logic. The diagram below illustrates the "Dual-Point" recognition motif common in kinase hinge regions.

Figure 1: The "Dual-Point" recognition motif. The Pyridine N serves as a critical acceptor, anchoring the molecule. Phenyl analogs lack this acceptor, leading to "floppy" binding modes and lower resolution electron density maps.

Experimental Protocol: Optimized Co-Crystallization

Objective: Obtain X-ray quality crystals of a Pyridine Amine derivative bound to a target protein. Method: Hanging Drop Vapor Diffusion (Seeding Enhanced).

Phase 1: Pre-Crystallization QC (Self-Validating Step)

Before attempting crystallization, ensure the ligand is in the correct protonation state.

-

Solubility Test: Dissolve ligand in 100% DMSO to 100 mM.

-

Micro-pH Check: Dilute 1:100 in crystallization buffer.

-

Validation: If precipitate forms immediately, the Pyridine N is likely protonated (charged) and repelling the hydrophobic pocket. Adjust buffer pH to > 7.5 (above the pKa of typical aminopyridines, ~6.8).

-

Phase 2: Vapor Diffusion Protocol

-

Complex Formation: Mix Protein (10 mg/mL) + Ligand (1:1.2 molar ratio). Incubate on ice for 30 mins.

-

Reservoir Preparation: Prepare 500 µL of precipitant solution (e.g., 20% PEG 3350, 0.2M Ammonium Acetate).

-

Drop Setup: Mix 1 µL Protein-Ligand Complex + 1 µL Reservoir solution on a siliconized cover slip.

-

Seeding (Crucial for Pyridines): Streak-seed using a cat whisker from a "hit" condition of a homologous phenyl-amine structure if available. This provides a template for the lattice.

-

Equilibration: Seal over the reservoir using vacuum grease. Store at 18°C.

Phase 3: Data Collection Strategy

-

Cryo-protection: Transfer crystal to Reservoir solution + 20% Glycerol.

-

Collection: Collect 360° of data (0.5° oscillation) at 100 K.

-

Processing: Watch for twinning. Pyridine amines can stack in pseudo-symmetric layers. Use twinning analysis in Phenix or CCP4 during scaling.

Workflow Visualization: From Synthesis to Structure

Figure 2: Decision tree for crystallizing pyridine amine derivatives. The pH/pKa check is the critical "Go/No-Go" gate to prevent aggregation.

References

-

Cambridge Crystallographic Data Centre (CCDC). CSD Portfolio: Knowledge-based Geometry Statistics. [Link]

-

RCSB Protein Data Bank. Ligand Summary: Aminopyridine Binding Modes in Kinases (e.g., PDB ID: 4YUR). [Link]

-

Journal of Medicinal Chemistry. Design, Synthesis, and Biological Evaluation of Novel Pyrimidin-2-amine Derivatives as Potent PLK4 Inhibitors. (Discusses the scaffold hopping from pyridine to pyrimidine). [Link]

-

CrystEngComm. Competition between hydrogen bonding and dispersion interactions in the crystal structures of primary amines. [Link]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.